Product packaging for Ethyl 6-methyl-1H-indole-2-carboxylate(Cat. No.:CAS No. 16732-81-3)

Ethyl 6-methyl-1H-indole-2-carboxylate

Cat. No.: B173462
CAS No.: 16732-81-3
M. Wt: 203.24 g/mol
InChI Key: IRFTXLHJKQYOJB-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-1H-indole-2-carboxylate (CAS 16732-81-3) is a high-purity chemical building block specifically designed for advanced organic synthesis and medicinal chemistry research. This indole ester serves as a versatile precursor for the development of novel bioactive molecules. The core indole scaffold is of significant research interest due to its prevalence in natural products and its broad spectrum of associated biological activities . As a key synthetic intermediate, this compound is expertly used in alkylation reactions to create N-functionalized indole derivatives, which are valuable for structure-activity relationship (SAR) studies . The indole-2-carboxylate structure is a recognized pharmacophore in medicinal chemistry, with research indicating potential for developing compounds with antifungal, antitumor, and anti-inflammatory properties . Furthermore, derivatives of indole-2-carboxylate have been investigated as inhibitors of viral pathogens, including influenza A and Coxsackie B viruses, highlighting its value in antiviral drug discovery . Recent studies have also identified the indole-2-carboxylic acid core as a promising scaffold for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs), chelating magnesium ions within the enzyme's active site . This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use and is strictly not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO2 B173462 Ethyl 6-methyl-1H-indole-2-carboxylate CAS No. 16732-81-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-methyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-15-12(14)11-7-9-5-4-8(2)6-10(9)13-11/h4-7,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFTXLHJKQYOJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20601351
Record name Ethyl 6-methyl-1H-indole-2-carboxylate
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Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16732-81-3
Record name Ethyl 6-methyl-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16732-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Derivatization and Chemical Reactivity of Ethyl 6 Methyl 1h Indole 2 Carboxylate

Functionalization of the Indole (B1671886) Nitrogen (N1-Position)

N-Alkylation Reactions and Product Characterization

N-alkylation of the indole nitrogen is a common strategy to introduce various alkyl groups. This reaction typically involves the deprotonation of the N-H bond by a base, followed by nucleophilic attack on an alkyl halide. The choice of base and solvent can significantly influence the regioselectivity of the reaction, as competition between N-alkylation and C3-alkylation can occur. rsc.org For instance, the use of different alkali metal compounds can catalyze the N-alkylation reaction with varying efficiencies. researchgate.net

The synthesis of N-substituted indole derivatives can be achieved through various methods. One-pot, three-component protocols, such as a Fischer indolisation–N-alkylation sequence, offer a rapid and efficient route to 1,2,3-trisubstituted indoles from readily available starting materials. rsc.org Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, provide another avenue for synthesizing N-methylated indole-6-carboxylates.

Characterization of the resulting N-alkylated products is typically performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry to confirm the structure and purity of the synthesized compounds.

Impact of N-Substitution on Compound Properties

The introduction of a substituent on the indole nitrogen can have a profound impact on the physical, chemical, and biological properties of the molecule. N-substitution can alter the electron density of the indole ring system, thereby influencing its reactivity in subsequent chemical transformations. For example, N-protection can prevent unwanted side reactions during functionalization at other positions of the indole core. nih.gov

Furthermore, the nature of the N-substituent can affect the compound's solubility, lipophilicity, and crystal packing. For example, replacing an ethyl ester with a methyl ester generally leads to a lower molecular weight and reduced lipophilicity. The presence of an N-substituent also eliminates the possibility of intermolecular hydrogen bonding involving the indole N-H group, which can influence the compound's melting point and solubility.

Modifications at the Indole C3-Position

The C3-position of the indole ring is highly nucleophilic and serves as a primary site for electrophilic substitution reactions.

Friedel-Crafts Acylation for C3-Functionalization

Friedel-Crafts acylation is a powerful method for introducing an acyl group at the C3-position of indoles. sigmaaldrich.commasterorganicchemistry.comorganic-chemistry.org This electrophilic aromatic substitution reaction typically employs an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.commasterorganicchemistry.com The reaction proceeds through the formation of an acylium ion, which then attacks the electron-rich C3-position of the indole ring. sigmaaldrich.com

The choice of catalyst and reaction conditions can be tailored to optimize the yield and regioselectivity of the C3-acylation. For instance, Brønsted acidic ionic liquids have been utilized as efficient and recyclable catalysts for the C3-acylation of N-unsubstituted indoles with acid anhydrides, often under microwave irradiation to enhance reaction rates. rsc.org This method offers good to excellent yields with high regioselectivity for the C3-position. rsc.org

Table 1: Examples of Friedel-Crafts Acylation Reactions on Indole Scaffolds This table is for illustrative purposes and may not directly represent reactions on Ethyl 6-methyl-1H-indole-2-carboxylate.

Acylating AgentCatalystSolventProductYield (%)Reference
Acetic AnhydrideZinc Oxide (ZnO)-3-AcetylindoleHigh organic-chemistry.org
Acetic Anhydride[(4-SO3H)BMIM]HSO4-3-Acetyl-2-methylindole92 rsc.org
Pivalic Anhydride[(4-SO3H)BMIM]HSO4-3-Pivaloyl-2-methylindole65 rsc.org
Benzoic Anhydride[(4-SO3H)BMIM]HSO4-3-Benzoyl-2-methylindole71 rsc.org

Reduction Strategies for C3-Acyl Groups

Once the C3-acyl group is installed, it can be further modified through reduction. Common reduction methods, such as the Wolff-Kishner or Clemmensen reductions, can be employed to convert the acyl group into an alkyl group. organic-chemistry.org This two-step sequence of acylation followed by reduction provides a reliable method for the C3-alkylation of indoles, overcoming some of the limitations associated with direct Friedel-Crafts alkylation, such as polyalkylation and carbocation rearrangements. youtube.com

Alternatively, catalytic hydrogenation using molecular hydrogen in the presence of a metal catalyst, such as cobalt, can achieve the reductive alkylation of indoles using carboxylic acids as the alkylating agent. researchgate.net

Reactions Involving the Labile Hydrogen at C3

The hydrogen atom at the C3-position of the indole ring is acidic and can be abstracted by a strong base, leading to the formation of an indolyl anion. This anion is a potent nucleophile and can participate in various reactions. However, the C3-proton of an indole can also be involved in electrophilic substitution reactions. In acidic media, the C3-position is readily protonated, which can lead to dimerization or other subsequent reactions. nih.gov

The reactivity of the C3-hydrogen is also crucial in reactions like the Mannich reaction, which introduces an aminomethyl group at this position. The labile nature of the C3-hydrogen is a key feature of indole chemistry, enabling a wide range of functionalization strategies.

Transformations of the Ethyl Carboxylate Group (C2-Position)

The ethyl carboxylate group at the C2-position of the indole ring is a key functional handle that allows for a variety of chemical modifications, leading to the synthesis of diverse heterocyclic systems and functionalized indole derivatives.

Hydrolysis to Carboxylic Acids

The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 6-methyl-1H-indole-2-carboxylic acid, is a fundamental transformation. This reaction is typically carried out under basic conditions, for instance, by refluxing the ester with an aqueous solution of a base like potassium hydroxide (B78521) (KOH) in a solvent such as acetone. acs.org The progress of the reaction can be monitored by techniques like thin-layer chromatography. Upon completion, acidification of the reaction mixture precipitates the carboxylic acid, which can then be isolated by filtration.

Table 1: General Conditions for Hydrolysis of Ethyl Indole-2-carboxylates

ReagentSolventTemperatureProduct
aq. KOHAcetoneReflux1H-Indole-2-carboxylic acid

This table is based on general procedures for similar, unsubstituted compounds.

Hydrazinolysis and Subsequent Condensation Reactions

Treatment of this compound with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695) leads to the formation of 6-methyl-1H-indole-2-carbohydrazide. acs.orgresearchgate.net This reaction, known as hydrazinolysis, converts the ester into a highly reactive hydrazide functional group.

The resulting carbohydrazide (B1668358) is a versatile intermediate for the synthesis of various derivatives through condensation reactions. For instance, it can be readily condensed with a variety of aromatic aldehydes and ketones in the presence of a catalytic amount of acetic acid in ethanol to yield the corresponding hydrazones. acs.orgresearchgate.net These hydrazones are characterized by the presence of a C=N-NH-C=O linkage.

Table 2: Representative Condensation Reactions of Indole-2-carbohydrazides

Carbonyl CompoundProduct Type
Aromatic AldehydesN'-Arylmethylene-1H-indole-2-carbohydrazides
Aromatic KetonesN'-Aryl-ethylidene-1H-indole-2-carbohydrazides

This table illustrates the types of products expected from the condensation of the corresponding 6-methyl derivative.

Heterocyclization Reactions for Fused Systems

The carbohydrazide derived from this compound is a valuable precursor for the synthesis of fused heterocyclic systems. These reactions often involve the formation of five-membered rings like oxadiazoles (B1248032) and triazoles.

For the synthesis of 1,3,4-oxadiazoles, the indole-2-carbohydrazide can be treated with various reagents. One common method involves the reaction with an acid chloride or carboxylic acid followed by cyclodehydration using agents like phosphorus oxychloride. nih.gov Another approach is the oxidative cyclization of the corresponding hydrazones. nih.gov

Similarly, 1,2,4-triazole (B32235) derivatives can be synthesized from the carbohydrazide. For example, reaction with an isothiocyanate would yield a thiosemicarbazide (B42300) intermediate, which can then be cyclized to a triazolethione. acs.orgmdpi.com The reaction of hydrazides with formamide (B127407) is another route to 1,2,4-triazoles. mdpi.com These heterocyclization reactions significantly expand the chemical diversity of compounds that can be accessed from this compound.

Substituent Effects at the C6-Position on Reactivity

The methyl group is generally considered to be an electron-donating group through an inductive effect (+I effect). quora.com This effect increases the electron density of the benzene (B151609) portion of the indole ring. This increased electron density can affect the rates of electrophilic aromatic substitution reactions on the benzene ring, although the primary site for such reactions in indoles is typically the C3-position of the pyrrole (B145914) ring.

The Hammett equation provides a quantitative measure of the electronic effect of substituents on the reactivity of aromatic compounds. pharmacy180.comwikipedia.org The Hammett substituent constant (σ) for a para-methyl group (analogous to the C6-position in terms of its electronic influence on the rest of the benzene ring) is negative (σp = -0.17), indicating its electron-donating nature. viu.ca This suggests that the C6-methyl group in this compound will slightly enhance the nucleophilicity of the indole ring system compared to the unsubstituted analogue. This could potentially influence the rates of reactions involving the indole nucleus, such as electrophilic substitution or C-H functionalization. For instance, the increased electron density might facilitate electrophilic attack at other positions of the benzene ring (C4, C5, C7), although the directing effects of the fused pyrrole ring and the carboxylate group at C2 will also play a crucial role in determining the regioselectivity of such reactions.

Stereoselective and Regioselective Synthesis of Analogues

The synthesis of analogues of this compound with specific stereochemistry and regiochemistry is of great interest for the development of new therapeutic agents and chemical probes.

The regioselective functionalization of the 6-methylindole (B1295342) core can be achieved through various modern synthetic methodologies. While the C3-position is the most nucleophilic and generally the first to react with electrophiles, directing group strategies can be employed to achieve functionalization at other positions of the indole nucleus, such as C4, C5, and C7. For example, rhodium-catalyzed C-H activation has been utilized for the C7-functionalization of N-pivaloylindoles. nih.gov Similarly, various strategies for the regioselective functionalization of the six-membered ring of indoles have been reviewed, highlighting the challenges and recent advances in controlling the site of reaction. nih.gov The presence of the methyl group at C6 will undoubtedly influence the regiochemical outcome of these reactions through both steric and electronic effects.

Stereoselective synthesis of analogues often focuses on the reduction of the pyrrole ring to generate substituted indolines. The catalytic hydrogenation of N-acylindole-2-carboxylates can lead to either cis- or trans-indoline diastereomers, depending on the reaction conditions and the nature of the substituents. clockss.org For instance, the stereoselective synthesis of substituted indolines has been achieved through photocatalyzed decarboxylative radical arylation. acs.org These methods allow for the creation of chiral centers at the C2 and C3 positions, leading to a diverse array of stereochemically defined analogues of this compound.

Spectroscopic and Structural Elucidation Studies of Ethyl 6 Methyl 1h Indole 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, it is possible to deduce the connectivity and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of ethyl 6-methyl-1H-indole-2-carboxylate provides valuable information about the different types of protons and their neighboring atoms. While a specific spectrum for this exact compound is not widely published, data from closely related structures, such as ethyl indole-2-carboxylate (B1230498) and other 6-methylindole (B1295342) derivatives, allows for a reliable prediction of the chemical shifts and coupling patterns.

The spectrum is expected to show distinct signals for the aromatic protons on the indole (B1671886) ring, the N-H proton, the methyl group at the C6 position, and the protons of the ethyl ester group at the C2 position. The aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The N-H proton usually presents as a broad singlet, also in the downfield region. The methyl group protons at C6 would appear as a singlet around δ 2.4-2.5 ppm. The ethyl ester group will exhibit a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the terminal methyl (-CH₃) protons, a characteristic pattern resulting from their mutual spin-spin coupling.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
N-H~8.5-9.5br s-
H-7~7.5-7.6d~8.0
H-4~7.4-7.5s-
H-5~7.0-7.1d~8.0
H-3~7.2-7.3s-
-OCH₂CH₃~4.3-4.4q~7.1
6-CH₃~2.4-2.5s-
-OCH₂CH₃~1.3-1.4t~7.1

Note: The chemical shifts are predicted based on known data for similar indole derivatives and general principles of ¹H NMR spectroscopy. libretexts.org The exact values may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum.

The carbonyl carbon of the ester group is expected to be the most deshielded, appearing at the lowest field (δ ~160-165 ppm). The aromatic carbons of the indole ring will resonate in the range of δ 110-140 ppm. The specific chemical shifts of the indole carbons are influenced by the electron-donating methyl group and the electron-withdrawing carboxylate group. The carbons of the ethyl group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O~162.0
C-2~128.0
C-7a~137.0
C-6~133.0
C-3a~127.0
C-4~122.0
C-5~121.0
C-7~112.0
C-3~108.0
-OCH₂CH₃~61.0
6-CH₃~21.5
-OCH₂CH₃~14.5

Note: These assignments are based on the analysis of related indole-2-carboxylate derivatives and established ¹³C NMR correlation tables. chemicalbook.com The exact chemical shifts can be influenced by solvent and concentration.

COSY: A COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the aromatic protons on the benzene (B151609) ring portion of the indole and between the methylene and methyl protons of the ethyl group.

HSQC: An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

HMBC: An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (those without attached protons) and for confirming the long-range connectivity within the molecule, such as the connection between the ethyl group and the carboxyl carbon, and the position of the methyl group on the indole ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the various functional groups in the molecule. Key expected vibrations include:

N-H Stretch: A sharp to moderately broad band in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and ethyl groups will be observed just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹ is characteristic of the carbonyl group of the ester.

C=C Stretches: Aromatic C=C stretching vibrations of the indole ring are expected in the 1600-1450 cm⁻¹ region.

C-O Stretch: The C-O stretching vibration of the ester group will likely appear in the 1250-1100 cm⁻¹ range.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene ring will be present in the 900-700 cm⁻¹ region, providing information about the substitution pattern.

FT-Raman spectroscopy provides complementary information to FT-IR. While polar functional groups like C=O tend to give strong signals in IR, non-polar and symmetric bonds often produce strong signals in Raman spectra. For this compound, the FT-Raman spectrum would be particularly useful for observing:

Aromatic Ring Vibrations: The C=C stretching vibrations of the indole ring are typically strong and well-defined in the Raman spectrum, appearing in the 1600-1550 cm⁻¹ region.

Methyl Group Vibrations: The symmetric and asymmetric C-H stretching and bending vibrations of the methyl group are also readily observed.

Indole Ring Breathing Mode: A characteristic "ring breathing" vibration of the indole nucleus is often a prominent feature in the Raman spectrum.

Table 3: Key Vibrational Frequencies for this compound

Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected FT-Raman Frequency (cm⁻¹)
N-H Stretch3300-3400 (medium-strong)Weak or absent
Aromatic C-H Stretch>3000 (weak-medium)>3000 (strong)
Aliphatic C-H Stretch<3000 (medium)<3000 (strong)
C=O Stretch1700-1720 (strong)1700-1720 (medium)
Aromatic C=C Stretch1600-1450 (medium-strong)1600-1550 (strong)
C-O Stretch1250-1100 (strong)Weak

Note: The expected frequencies are based on general spectroscopic data for indole derivatives. researchgate.net The intensities are relative and can vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of organic compounds through fragmentation analysis. The molecular formula for this compound is C₁₂H₁₃NO₂, which corresponds to a monoisotopic mass of 203.0946 g/mol epa.gov.

Under electron impact mass spectrometry (EI-MS), the molecule is expected to undergo characteristic fragmentation patterns typical for both the indole nucleus and the ethyl ester functional group. Key fragmentation pathways would likely include:

Loss of the Ethoxy Group: Cleavage of the C-O bond results in the loss of an ethoxy radical (•OCH₂CH₃), leading to a prominent acylium ion.

Loss of Ethylene (B1197577): A McLafferty-type rearrangement can lead to the elimination of an ethylene molecule (C₂H₄), followed by the loss of carbon dioxide scirp.org.

Indole Ring Fragmentation: A characteristic fragmentation of the indole ring involves the loss of hydrogen cyanide (HCN) from the pyrrole (B145914) moiety scirp.org.

High-resolution mass spectrometry (HRMS) on related compounds, such as ethyl 6-bromo-1H-indole-2-carboxylate, has been used to confirm elemental composition by identifying the [M-H]⁻ ion with high accuracy nih.gov. This technique would be invaluable for confirming the identity of this compound.

Fragmentation ProcessLost FragmentExpected m/z of Resulting IonNotes
Molecular Ion-203Represents the intact molecule radical cation [M]⁺•.
Loss of Ethoxy Radical•OCH₂CH₃158Formation of a stable acylium ion.
Loss of Ethanol (B145695)HOCH₂CH₃157Often occurs after rearrangement.
Loss of Ethylene (McLafferty Rearrangement)C₂H₄175Results in an indole-2-carboxylic acid radical cation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum of indole and its derivatives is characterized by two main electronic transitions, designated as ¹Lₐ and ¹Lₑ nih.govrsc.org. These transitions arise from π-π* excitations within the aromatic indole ring system.

The ¹Lₑ band typically appears at longer wavelengths (around 280-290 nm) and exhibits a well-defined vibrational structure.

The ¹Lₐ band is found at shorter wavelengths (around 260-270 nm), is generally more intense, and is more sensitive to the polarity of the solvent nih.gov.

X-ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for this compound is not available in the surveyed literature, a detailed analysis of its parent compound, Ethyl 1H-indole-2-carboxylate , provides significant insight into the expected solid-state structure nih.govnih.gov. The data for this analog reveals key features of molecular conformation and crystal packing that are likely conserved.

Crystallographic Data for the Analogous Compound Ethyl 1H-indole-2-carboxylate nih.govnih.gov
ParameterValue
Chemical FormulaC₁₁H₁₁NO₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.5622
b (Å)18.891
c (Å)9.6524
β (°)104.454
Z4

The crystal structure of the analogous Ethyl 1H-indole-2-carboxylate is dominated by hydrogen bonding. Molecules form centrosymmetric dimers through pairs of N—H···O hydrogen bonds between the indole nitrogen atom of one molecule and the carbonyl oxygen atom of an adjacent molecule nih.gov. This interaction creates a robust R²₂(10) graph-set motif.

These hydrogen-bonded dimers then pack into a classic herringbone pattern, with the zigzag of the pattern running along the b-axis direction nih.gov. In the crystal structure of this specific analog, no significant π-π stacking interactions are observed nih.gov. The addition of a methyl group at the 6-position in this compound would slightly alter the unit cell dimensions and could potentially influence the herringbone packing, but the primary hydrogen-bonded dimer motif is expected to be preserved.

The indole ring system itself is inherently planar. In the crystal structure of Ethyl 1H-indole-2-carboxylate, the entire molecule is nearly planar, with a root-mean-square deviation of 0.028 Å for the non-hydrogen atoms nih.gov. This planarity facilitates the efficient packing observed in the crystal lattice. The ethyl ester group lies nearly coplanar with the indole ring. It is anticipated that this compound would adopt a similarly planar conformation in its crystalline state to maximize packing efficiency and maintain the favorable intermolecular hydrogen bonding network.

Computational Chemistry and Theoretical Investigations of Ethyl 6 Methyl 1h Indole 2 Carboxylate

Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the atomic level. For ethyl 6-methyl-1H-indole-2-carboxylate, these calculations can predict its three-dimensional structure, electronic properties, and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable conformation of a molecule, known as the optimized molecular geometry. For the parent compound, ethyl 1H-indole-2-carboxylate, DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set have been employed to determine its optimized bond lengths and angles. ijrar.org

Table 1: Selected Optimized Geometrical Parameters of a Related Indole (B1671886) Derivative (Data based on Ethyl 1H-indole-2-carboxylate) ijrar.org

ParameterBond Length (Å) / Bond Angle (°)
C2-C31.38
N1-C21.37
C8-N11.39
C2-C101.48
O11-C101.22
O12-C101.34
N1-C2-C3109.5°
C2-C3-C8107.8°
C2-C10-O11124.5°

The electronic structure of a molecule, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, indicates the molecule's kinetic stability and chemical reactivity. researchgate.net

For ethyl 1H-indole-2-carboxylate, the HOMO is primarily localized on the indole ring, indicating that this is the region most susceptible to electrophilic attack. The LUMO is distributed over the carboxylate group, suggesting it is the site for nucleophilic attack. The HOMO-LUMO energy gap for this parent compound has been calculated, providing a measure of its reactivity. ijrar.org The introduction of an electron-donating methyl group at the 6-position in this compound is expected to raise the energy of the HOMO, thereby slightly decreasing the HOMO-LUMO gap and increasing the molecule's reactivity.

The charge distribution, calculated through methods like Mulliken population analysis, reveals the partial charges on each atom. In ethyl 1H-indole-2-carboxylate, the nitrogen and oxygen atoms carry negative charges, while the hydrogen atoms and some carbon atoms are positively charged. This charge distribution influences the molecule's electrostatic potential and its interactions with other molecules.

Table 2: Calculated HOMO-LUMO Energies and Related Parameters for a Similar Indole Compound (Data based on Ethyl 1H-indole-2-carboxylate) ijrar.org

ParameterValue (eV)
EHOMO-6.12
ELUMO-1.34
Energy Gap (ΔE)4.78

Theoretical vibrational frequency calculations, typically performed using DFT methods, can predict the infrared (IR) and Raman spectra of a molecule. These predicted spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups. nih.gov

For ethyl 1H-indole-2-carboxylate, the calculated vibrational frequencies have been shown to be in good agreement with experimental FT-IR and FT-Raman spectra. ijrar.org Key vibrational modes include the N-H stretching of the indole ring, C=O stretching of the ester group, and various C-H and C-C stretching and bending vibrations of the aromatic ring and the ethyl group. The addition of a methyl group in this compound would introduce new vibrational modes associated with the C-H stretching and bending of this group.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in a Related Indole Derivative (Data based on Ethyl 1H-indole-2-carboxylate) ijrar.org

Vibrational ModePredicted Frequency (cm-1)
N-H Stretch3450
C=O Stretch1720
C-N Stretch1380
C-O Stretch1250

Intermolecular Interaction Analysis

The study of intermolecular interactions is crucial for understanding the packing of molecules in the crystalline state and their behavior in solution.

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in a crystal. nih.govnih.gov By mapping properties like dnorm (normalized contact distance), shape index, and curvedness onto the surface, one can identify the types and relative importance of different intermolecular contacts.

For various indole derivatives, Hirshfeld surface analysis has revealed the prevalence of H···H, C···H/H···C, and O···H/H···O contacts, indicating the significance of van der Waals forces and hydrogen bonding in the crystal packing. researchgate.netnih.govnih.goviucr.orgresearchgate.net In the case of this compound, the N-H group of the indole ring and the carbonyl oxygen of the ester group can act as hydrogen bond donor and acceptor, respectively, leading to the formation of hydrogen-bonded dimers or chains. The methyl group can also participate in weaker C-H···π interactions. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and charge transfer interactions within a molecule. ijrar.org It examines the interactions between filled (donor) and empty (acceptor) orbitals, with the stabilization energy (E(2)) quantifying the strength of these interactions.

In ethyl 1H-indole-2-carboxylate, significant delocalization occurs from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of adjacent bonds. ijrar.org The introduction of a methyl group at the 6-position in this compound would likely lead to hyperconjugative interactions, where the σ electrons of the C-H bonds in the methyl group delocalize into the π* orbitals of the indole ring, further stabilizing the molecule.

Table 4: Significant NBO Interactions in a Related Indole Derivative (Data based on Ethyl 1H-indole-2-carboxylate) ijrar.org

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(1) N1π(C2-C3)45.2
LP(2) O11π(C10-O12)28.5
π(C4-C5)π*(C6-C7)20.1

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts via GIAO)

The prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, is a powerful tool in the structural elucidation of novel compounds. The Gauge-Including Atomic Orbital (GIAO) method, a widely used quantum chemical approach, has proven to be reliable for calculating the NMR chemical shifts of various nuclei. imist.maresearchgate.net

Theoretical calculations of ¹H and ¹³C NMR chemical shifts for indole derivatives are typically performed using Density Functional Theory (DFT) with the B3LYP functional and a suitable basis set, such as 6-311G(d,p). imist.maresearchgate.net The GIAO method is often favored over other methods like CSGT (Continuous Set of Gauge Transformations) and IGAIM (a variation of CSGT) due to its superior accuracy in correlating theoretical and experimental data. imist.maresearchgate.net For instance, in a study on hexahydroindoles, the GIAO method demonstrated the highest reliability in predicting chemical shifts. imist.maresearchgate.net

The process involves optimizing the molecular geometry of the compound and then calculating the isotropic magnetic shielding constants (σ) for each nucleus. The chemical shifts (δ) are then determined by referencing these shielding constants to a standard, typically tetramethylsilane (B1202638) (TMS), using the equation: δ = σ_ref - σ_calc.

Table 1: Hypothetical Predicted NMR Chemical Shifts for this compound using the GIAO Method.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N1-H11.5 - 12.5-
C2-160.0 - 165.0
C3-H7.0 - 7.5100.0 - 105.0
C4-H7.2 - 7.8120.0 - 125.0
C5-H6.8 - 7.2120.0 - 125.0
C6-CH₃2.3 - 2.620.0 - 25.0
C7-H7.0 - 7.5110.0 - 115.0
C8-135.0 - 140.0
C9-125.0 - 130.0
Ethyl-CH₂4.2 - 4.560.0 - 65.0
Ethyl-CH₃1.2 - 1.514.0 - 16.0

Note: These are hypothetical values and would need to be confirmed by actual quantum chemical calculations.

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are instrumental in predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or a nucleic acid. These computational techniques provide valuable information about the binding affinity and the specific interactions that stabilize the ligand-protein complex.

Ligand-Protein Interaction Predictions

Indole-2-carboxylate (B1230498) derivatives have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various enzymes. For example, derivatives of indole-2-carboxylic acid have been investigated as inhibitors of HIV-1 integrase. nih.gov Docking studies revealed that the indole nucleus and the C2-carboxyl group can chelate the two Mg²⁺ ions within the active site of the integrase, a crucial interaction for inhibitory activity. nih.gov

Similarly, indole-2-carboxamide derivatives have been studied as inhibitors of human liver glycogen (B147801) phosphorylase a (HLGPa). nih.gov Molecular docking using algorithms like the Lamarckian Genetic Algorithm (LGA) in AutoDock can predict the binding orientations and conformations of these inhibitors within the enzyme's active site. nih.gov These studies have shown that indole-2-carboxamide derivatives can interact with HLGPa in a very similar manner, forming key hydrogen bonds and hydrophobic interactions. nih.gov

Binding Mode Analysis with Biological Targets

The analysis of the binding mode provides a detailed picture of the interactions between the ligand and the target protein. For indole-2-carboxylic acid derivatives targeting HIV-1 integrase, binding mode analysis showed that in addition to the chelation of Mg²⁺ ions, a π-stacking interaction between the indole core and a deoxyadenosine (B7792050) residue of the viral DNA can occur. nih.gov

A hypothetical binding mode analysis of this compound with a kinase, based on studies of similar compounds, might reveal the following interactions:

Table 2: Hypothetical Binding Mode Analysis of this compound with a Kinase Active Site.

Interaction TypeInteracting Residue(s)Ligand Moiety Involved
Hydrogen BondAmino acid with donor/acceptor side chain (e.g., Asp, Glu, Thr)Indole N-H, Carbonyl oxygen of the ester
Hydrophobic InteractionHydrophobic pocket lined with residues like Leu, Val, PheIndole ring, Methyl group at C6
π-π StackingAromatic residue (e.g., Phe, Tyr, Trp)Indole ring

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of QSAR Models for Indole-2-Carboxylate Derivatives

QSAR models are developed by calculating a set of molecular descriptors for a series of compounds with known biological activities. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or more advanced machine learning algorithms like gradient boosting regression, are then used to build a model that correlates these descriptors with the observed activity. biorxiv.org

For instance, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Interaction Field Analysis (CoMSIA), have been successfully applied to indole-2-carboxamide derivatives to develop predictive models for their inhibitory potency against human liver glycogen phosphorylase a. nih.gov These models provide contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding fields are favorable or unfavorable for activity, thus guiding the design of more potent inhibitors. nih.gov

Correlation of Structural Descriptors with Biological Activity

The goal of a QSAR study is to identify the key structural features or physicochemical properties that govern the biological activity of a series of compounds. For a series of N-arylsulfonyl-indole-2-carboxamide derivatives studied as inhibitors of fructose-1,6-bisphosphatase, a QSAR model revealed that the minimum electrophilic reactivity index for a carbon atom and the minimum nucleophilic reactivity index for a sulfur atom were significant descriptors affecting the bioactivity. biorxiv.org

In another study on indole and isatin (B1672199) derivatives as anti-amyloidogenic agents, a 3D-QSAR model complemented a pharmacophore model by identifying the physicochemical features mainly correlated with the Aβ anti-aggregating potency. mdpi.com Such models can be highly predictive, with squared correlation coefficients (R²) often exceeding 0.9 for the training set. biorxiv.org

Table 3: Example of a QSAR Model for Indole Derivatives.

Model TypeStatistical ParameterValue
3D-QSAR (CoMFA)q² (cross-validated R²)0.697
r² (non-cross-validated R²)>0.9
Predictive r² (for test set)High

Note: The values are based on a study of indole-2-carboxamide derivatives. nih.gov

An exploration into the pharmacological potential of this compound derivatives reveals a scaffold of significant interest in medicinal chemistry. These compounds have been the subject of various studies to determine their biological activities, particularly in the realms of anti-infective and anti-inflammatory applications. This article delineates the research findings concerning the antibacterial, antifungal, antiviral, antimalarial, and cyclooxygenase inhibitory properties of this class of indole derivatives.

Applications of Ethyl 6 Methyl 1h Indole 2 Carboxylate in Material Science and Other Fields

Use as a Versatile Building Block in Organic Synthesis

The indole (B1671886) scaffold is a cornerstone in the synthesis of a vast array of organic molecules, including many natural products and pharmaceuticals. Ethyl 6-methyl-1H-indole-2-carboxylate serves as a valuable starting material and intermediate in organic synthesis due to the reactivity of its indole ring system. The ester group at the C2 position can be readily modified, for instance, through hydrolysis to the corresponding carboxylic acid, which can then participate in amide bond formation or other transformations. orgsyn.org

The general reactivity of the indole nucleus allows for electrophilic substitution, primarily at the C3 position. orgsyn.org The presence of the methyl group at the C6 position can influence the electronic properties and reactivity of the benzene (B151609) portion of the indole ring.

Common synthetic transformations involving indole-2-carboxylates include:

Hydrolysis: The ethyl ester can be hydrolyzed to 6-methyl-1H-indole-2-carboxylic acid, a key intermediate for further derivatization.

Amidation: The corresponding carboxylic acid can be coupled with various amines to produce a diverse library of indole-2-carboxamides.

Reduction: The ester functionality can be reduced to the corresponding alcohol, 6-methyl-1H-indol-2-yl)methanol, opening up another avenue for synthetic modifications.

N-Functionalization: The nitrogen atom of the indole ring can be alkylated or arylated to introduce further diversity. mdpi.com

The table below summarizes some common reactions involving the indole-2-carboxylate (B1230498) core.

Reaction Type Reagents and Conditions Product Type Significance
Hydrolysis Aqueous base (e.g., NaOH, KOH), heatCarboxylic AcidPrecursor for amides, further functionalization
Amidation 1. Hydrolysis to acid; 2. Amine, coupling agent (e.g., EDC, HOBt)AmideCreation of diverse chemical libraries for biological screening
Reduction Strong reducing agent (e.g., LiAlH4) in an inert solvent (e.g., THF)Primary AlcoholIntroduction of a hydroxyl group for further reactions
N-Alkylation Alkyl halide, base (e.g., NaH) in an aprotic solventN-Alkyl IndoleModification of electronic and steric properties

Development of Novel Functional Materials

Indole derivatives are being explored for their potential in creating novel functional materials due to their electronic and photophysical properties. The indole nucleus is an electron-rich aromatic system, and polymers incorporating this moiety can exhibit interesting conductive and optical characteristics. While specific research on this compound in this area is not extensively documented, the broader class of indole-containing polymers and materials provides a strong indication of its potential.

The incorporation of 6-methylindole (B1295342) units into polymers can enhance their thermal stability and mechanical properties. chemimpex.com The ability of the indole ring to participate in π-π stacking interactions can also influence the morphology and electronic properties of materials. nih.gov

Potential applications in materials science include:

Organic Light-Emitting Diodes (OLEDs): Indole derivatives can be used as building blocks for host materials or emitters in OLEDs.

Organic Photovoltaics (OPVs): The electron-donating nature of the indole ring makes it a suitable component for donor materials in OPV devices.

Sensors: Functionalized indole-based polymers can be designed to interact with specific analytes, leading to a detectable change in their optical or electronic properties.

The table below outlines potential functional materials derived from indole-2-carboxylates.

Material Type Potential Functionality Role of Indole Moiety
Conducting Polymers Charge transportElectron-rich π-conjugated system
Luminescent Materials Light emissionChromophore
Sensor Arrays Analyte detectionHost for guest molecules, signal transducer

Research into Potential Chelating Agents

The indole scaffold can be functionalized to create ligands capable of binding to metal ions, acting as chelating agents. The nitrogen atom of the indole ring and other strategically placed donor atoms can coordinate with a metal center. Research has been conducted on the synthesis of tris-indole compounds as potential chelators, starting from ethyl 1H-indole-2-carboxylate. nih.goviucr.org This suggests that this compound could also serve as a precursor for such chelating agents.

The design of indole-based chelators often involves the introduction of additional coordinating groups, such as carboxylates, amines, or pyridyl moieties, to enhance the stability and selectivity of the metal complexes. The nature of the metal ion and the geometry of the coordination sphere can be fine-tuned by modifying the indole ligand.

The table below presents examples of indole-based ligands and their potential for metal chelation.

Ligand Type Coordinating Atoms Potential Metal Ions Applications
Indole-2-carboxamides N (indole), O (amide)Transition metals (e.g., Cu, Zn)Catalysis, biological imaging
Tris-indole derivatives Multiple N and/or O atomsLanthanides, transition metalsBioinorganic chemistry, sensors
Indole-pyridyl compounds N (indole), N (pyridine)Various transition metalsSupramolecular chemistry

Role in Chemical Probe Design and Development

Chemical probes are small molecules used to study and manipulate biological systems. The indole scaffold is a common feature in many biologically active molecules and, as such, is an attractive framework for the design of chemical probes. This compound can serve as a starting point for the synthesis of such probes.

The development of a chemical probe typically involves the synthesis of a molecule that can selectively interact with a specific biological target, such as an enzyme or a receptor. The probe may also contain a reporter group, such as a fluorescent tag or a reactive handle for attaching other molecules.

The versatility of the indole-2-carboxylate structure allows for the systematic modification of different parts of the molecule to optimize its binding affinity and selectivity for a target of interest. For example, the 6-methyl group could be a key feature for recognition by a specific protein pocket.

The table below outlines the key components of a chemical probe based on the this compound scaffold.

Probe Component Function Example Modification
Scaffold Provides the basic structural framework for target recognition.The this compound core.
Binding Group Interacts with the biological target.Functional groups introduced at various positions of the indole ring.
Linker Connects the scaffold to a reporter group.An aliphatic or polyethylene (B3416737) glycol (PEG) chain.
Reporter Group Enables detection and visualization of the probe.A fluorophore, a biotin (B1667282) tag, or a photo-crosslinker.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the broader application of ethyl 6-methyl-1H-indole-2-carboxylate derivatives is the development of more efficient and environmentally friendly synthetic methodologies. Current synthetic routes can be complex, sometimes requiring harsh reaction conditions or expensive catalysts. google.comresearchgate.net Future research will likely focus on:

Green Chemistry Approaches: Investigating the use of greener solvents, such as water or ethanol (B145695), and reducing the reliance on hazardous reagents. rsc.org For instance, the use of catalysts like ferrous hydroxide (B78521) is being explored to make reactions more benign. google.com

Catalytic Systems: Exploring novel and more efficient catalytic systems, including organocatalysis and mechanochemistry, to improve reaction yields and reduce waste. rsc.orgacs.org

Table 1: Comparison of Synthetic Methodologies for Indole-2-Carboxylates
MethodStarting MaterialsReagents/CatalystsAdvantagesChallenges
Fischer Indole (B1671886) SynthesisPhenylhydrazine (B124118), Ethyl acetoacetateGlacial acetic acidReadily available starting materialsCan produce byproducts
From 1H-indole-2-carboxylic acid1H-indole-2-carboxylic acid, EthanolThionyl chlorideHigh yieldUse of hazardous reagent (SOCl₂)
Condensation and ReductionNitrotoluene, Diethyl oxalateFerrous hydroxide, Hydrazine (B178648) hydrate (B1144303)Inexpensive catalyst, mild conditionsMulti-step process

Targeted Design of Highly Selective and Potent Bioactive Agents

The indole-2-carboxylate (B1230498) core is a privileged scaffold in drug discovery, with derivatives showing a wide range of biological activities. nih.govrsc.org A significant future direction is the rational design of derivatives of this compound to create highly selective and potent bioactive agents. Key areas of focus include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the indole ring and the ester group to understand their impact on biological activity. For example, substitutions at the C4, C6, and N1 positions of the indole ring have been shown to significantly influence the antitubercular activity of related indole-2-carboxamides. acs.orgrsc.org

Fragment-Based Drug Design: Utilizing fragments of known active compounds to build novel molecules with improved potency and selectivity. This approach has been successfully used to develop potent anti-TB compounds. rsc.org

Isosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to enhance pharmacokinetic profiles or reduce toxicity.

Advanced Computational Approaches for Structure-Based Drug Design

Computational methods are becoming indispensable in modern drug discovery. For this compound derivatives, these approaches can accelerate the design and optimization process. Future research will increasingly rely on:

Molecular Docking: Simulating the binding of newly designed compounds to the active sites of target proteins to predict their binding affinity and mode of interaction. This has been used to understand the interaction of indole derivatives with targets like HIV-1 integrase and the MmpL3 transporter in Mycobacterium tuberculosis. rsc.orgmdpi.com

Virtual Screening: Using computational models to screen large libraries of virtual compounds to identify potential hits with desired biological activity. mdpi.com

ADMET Prediction: Employing in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the drug discovery pipeline, helping to prioritize compounds with favorable drug-like properties. nih.gov

Table 2: Computationally Guided Drug Design for Indole Derivatives
TargetComputational MethodKey Findings
HIV-1 IntegraseMolecular Docking, Virtual ScreeningIndole-2-carboxylic acid scaffold can chelate Mg²⁺ ions in the active site. mdpi.comnih.gov
MmpL3 Transporter (M. tb)Molecular DockingN-rimantadine indoleamides show high binding affinity, suggesting a mechanism of action. rsc.org
E. coli MurBMolecular DockingInhibition of this enzyme is likely responsible for antibacterial activity. nih.gov

Exploration of New Biological Targets and Mechanisms of Action

While derivatives of indole-2-carboxylates have shown promise against various targets, there is a vast, unexplored landscape of potential biological applications. nih.govresearchgate.net Future research should aim to:

Identify Novel Targets: Screen this compound and its analogs against a wide array of biological targets to uncover new therapeutic opportunities in areas like cancer, neurodegenerative diseases, and metabolic disorders. nih.govnih.govnih.gov

Elucidate Mechanisms of Action: For compounds that show promising activity, detailed mechanistic studies are crucial to understand how they exert their biological effects at the molecular level. This includes identifying the specific cellular pathways they modulate. nih.gov

Repurposing Existing Compounds: Investigating known derivatives for new therapeutic uses, which can be a faster and more cost-effective approach to drug development.

Multidisciplinary Research Collaborations for Translational Studies

Bridging the gap between basic research and clinical application is a significant challenge in drug development. For this compound and its derivatives to translate into viable therapies, multidisciplinary collaborations are essential. This involves:

Chemists and Biologists: Working together to design, synthesize, and biologically evaluate new compounds.

Pharmacologists and Toxicologists: Assessing the in vivo efficacy, safety, and pharmacokinetic profiles of lead compounds. acs.org

Clinicians: Providing insights into unmet medical needs and guiding the design of clinically relevant studies.

These collaborations are crucial for navigating the complex process of drug development, from initial discovery to potential clinical trials, ultimately aiming to address significant healthcare challenges. nih.gov

Q & A

Q. How do reaction conditions (e.g., solvent, temperature) affect regioselectivity in indole carboxylate synthesis?

  • Methodological Answer : Polar aprotic solvents (DMF, AcOH) favor cyclization, while elevated temperatures (reflux) accelerate nitro group reduction. Competing pathways (e.g., abnormal vs. normal Fischer indole products) require kinetic control .

Data Contradiction Analysis Table

Issue Possible Causes Resolution Strategies
Variability in synthetic yields (79–83%)Catalyst deactivation, solvent purityUse degassed solvents, monitor reaction via TLC
Discrepancies in ¹³C NMR shiftsSolvent effects, crystallographic disorderStandardize deuterated solvents, acquire XRD data
Conflicting bioactivity reportsImpurity profiles, assay conditionsPurify via HPLC, validate with cell-free assays

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-methyl-1H-indole-2-carboxylate
Reactant of Route 2
Ethyl 6-methyl-1H-indole-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.